molecular formula C10H9N5 B2770002 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-pyrimidinecarbonitrile CAS No. 321385-84-6

2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-pyrimidinecarbonitrile

Cat. No.: B2770002
CAS No.: 321385-84-6
M. Wt: 199.217
InChI Key: SZFYVLYHQDPXNO-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C10H9N5 and its molecular weight is 199.217. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • Derivatives for Antiviral Evaluation : A study described the synthesis of pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives from a precursor similar to the compound . These derivatives were evaluated for antiviral activity against Herpes Simplex Virus type-1 (HSV-1) (Shamroukh et al., 2007).
  • Reactions with Nitrogen-containing Bases : Research demonstrated how substituted derivatives react with nitrogen bases, leading to nucleophilic replacement, cleavage of oxazole rings, and formation of new heterocyclic compounds, indicating versatile reactivity (Shablykin et al., 2008).

Anticancer Activity

  • Heterocyclic Compounds Synthesis : A study synthesized new heterocyclic compounds based on a related precursor, evaluating their anticancer activity. The compounds showed promising results against certain cancer cell lines, highlighting their potential in cancer research (Metwally et al., 2016).

Antimicrobial and Antitumor Activities

  • Novel Heterocycles Incorporating Pyrazolopyridine : Another study focused on synthesizing compounds incorporating the pyrazolopyridine moiety for antimicrobial purposes. The synthesized products showed significant antimicrobial properties, suggesting potential in developing new antimicrobial agents (Abu-Melha, 2013).

Synthesis of Pyrimidine Linked Pyrazole Heterocyclics

  • Insecticidal and Antibacterial Potential : Research into pyrimidine linked pyrazole heterocyclics explored their synthesis via microwave irradiation. The compounds were tested for insecticidal and antibacterial potential, demonstrating the compound's utility in developing new pesticides and antibacterial agents (Deohate & Palaspagar, 2020).

Neurotropic Activity

  • S-alkyl Derivatives for Neurotropic Activity : A study synthesized S-alkyl derivatives of pyrano[3,4-c]pyridines, including the target compound, and evaluated their neurotropic activity using convulsive models. The findings revealed anxiolytic and antidepressant psychotropic activity, suggesting potential applications in neurological disorder treatments (Dashyan et al., 2022).

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c1-7-3-8(2)15(14-7)10-12-5-9(4-11)6-13-10/h3,5-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFYVLYHQDPXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=N2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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